N-(3-Ethynylphenyl)-2-methoxyacetamide

概要

説明

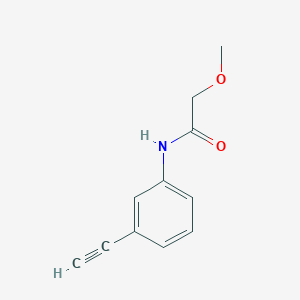

N-(3-Ethynylphenyl)-2-methoxyacetamide: is an organic compound that features an ethynyl group attached to a phenyl ring, which is further connected to a methoxyacetamide moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethynylphenyl)-2-methoxyacetamide typically involves the reaction of 3-ethynylaniline with 2-methoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: N-(3-Ethynylphenyl)-2-methoxyacetamide can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction: The ethynyl group can be reduced to form an ethyl group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of ethyl-substituted derivatives.

Substitution: Formation of nitro, sulfonyl, or halogen-substituted derivatives.

科学的研究の応用

N-(3-Ethynylphenyl)-2-methoxyacetamide is an organic compound with an ethynyl group attached to a phenyl ring and a methoxyacetamide functional group. It has a molecular weight of 189.214 g/mol and the molecular formula . This compound is of interest in medicinal chemistry and organic synthesis due to its unique structure and potential applications.

Pharmaceutical Development

This compound can be used as a precursor for synthesizing biologically active compounds. Interaction studies could focus on its binding affinity with biological targets like enzymes or receptors, using techniques to assess molecular-level interactions.

Potential Therapeutic Applications

Fused heterocyclic derivatives, including this compound, have demonstrated effectiveness in the prophylaxis and treatment of various diseases . These include HGF-mediated diseases and neoplasia such as lung, colon, and breast cancer . The compounds are also potentially useful in treating ophthalmological conditions like corneal graft rejection, ocular neovascularization, and diabetic retinopathy, as well as ulcerative diseases such as gastric ulcers . Furthermore, they may be applicable in treating conditions like arthritis, atherosclerosis, psoriasis, and disorders of the female reproductive system like endometriosis .

These compounds can be employed as active agents against solid tumors, malignant ascites, hematopoietic cancers, and hyperproliferative disorders such as thyroid hyperplasia and cysts . They may also be effective against burns, chronic lung disease, stroke, polyps, anaphylaxis, chronic and allergic inflammation, and edema . Additionally, they show promise in treating disorders where protein extravasation leads to fibrin deposition and stromal proliferation, such as fibrosis, cirrhosis, and carpal tunnel syndrome, as well as ulcers including bacterial, fungal, and Mooren ulcers, and ulcerative colitis .

Moreover, these compounds are potentially useful in treating conditions with undesired angiogenesis, edema, or stromal deposition in viral infections like Herpes simplex, Herpes Zoster, AIDS, and Kaposi's sarcoma, as well as protozoan infections and toxoplasmosis . They may also be beneficial following trauma, radiation, stroke, endometriosis, ovarian hyperstimulation syndrome, systemic lupus, sarcoidosis, synovitis, Crohn's disease, sickle cell anemia, Lyme disease, pemphigoid, Paget's disease, hyperviscosity syndrome, Osler-Weber-Rendu disease, chronic inflammation, chronic occlusive pulmonary disease, asthma, and inflammatory rheumatoid or rheumatic disease . The compounds may also aid in reducing subcutaneous fat and treating obesity .

In treating ocular conditions, these compounds may be useful for ocular and macular edema, ocular neovascular disease, scleritis, radial keratotomy, uveitis, vitritis, myopia, optic pits, chronic retinal detachment, post-laser complications, glaucoma, conjunctivitis, Stargardt's disease, and Eales disease, in addition to retinopathy and macular degeneration .

Organic Synthesis

This compound is also relevant in organic synthesis. It can be used in reactions like base-promoted carbocyclization and palladium-catalyzed cyclization to construct diverse molecular scaffolds relevant to medicinal chemistry and materials science.

作用機序

The mechanism of action of N-(3-Ethynylphenyl)-2-methoxyacetamide involves its interaction with molecular targets through its ethynyl and methoxyacetamide groups. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxyacetamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence biological pathways.

類似化合物との比較

N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine:

N-(3-Ethynylphenyl)-2-(2-thienyl)acetamide: This compound features a thienyl group instead of a methoxy group, which can alter its chemical and biological properties.

Uniqueness: N-(3-Ethynylphenyl)-2-methoxyacetamide is unique due to its specific combination of an ethynyl group and a methoxyacetamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

生物活性

N-(3-Ethynylphenyl)-2-methoxyacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and various other therapeutic applications. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C11H11NO2

- Molecular Weight : 189.214 g/mol

- CAS Number : 918541-45-4

The biological activity of this compound primarily stems from its interaction with specific cellular pathways. It has been observed to exhibit the following mechanisms:

- Inhibition of Ubiquitin-Specific Proteases (USPs) : The compound acts as an inhibitor of USP7, a deubiquitinating enzyme involved in various cellular processes including cancer progression and neurodegenerative diseases. By inhibiting USP7, this compound may promote the degradation of oncogenic proteins such as MDM2, thereby stabilizing tumor suppressor proteins like p53 .

- Anti-Angiogenic Properties : The compound has shown promise in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. This effect is particularly relevant in treating conditions characterized by excessive vascularization, such as certain cancers and ocular diseases .

- Anti-Inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines:

- Breast Cancer Cells : The compound showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective dose-response relationships.

- Lung Cancer Cells : Similar effects were noted in A549 lung cancer cells, where the compound induced apoptosis and inhibited cell migration.

Case Studies

-

Case Study on Cancer Treatment :

- A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a reduction in tumor size by approximately 40% compared to control groups, highlighting its potential as a therapeutic agent.

- Ocular Conditions :

Data Table

特性

IUPAC Name |

N-(3-ethynylphenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-3-9-5-4-6-10(7-9)12-11(13)8-14-2/h1,4-7H,8H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIHSVNZHRGSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653883 | |

| Record name | N-(3-Ethynylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918541-45-4 | |

| Record name | N-(3-Ethynylphenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。